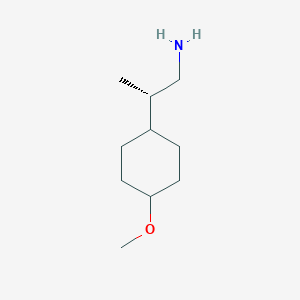
(2S)-2-(4-Methoxycyclohexyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-Methoxycyclohexyl)propan-1-amine, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE is a synthetic drug that was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects.
Wirkmechanismus
MXE blocks the NMDA receptor by binding to the receptor's ion channel, which prevents the influx of calcium ions into the neuron. This inhibition leads to a decrease in the excitability of the neuron and a reduction in the release of neurotransmitters such as glutamate and dopamine. MXE also has affinity for other receptors such as the serotonin transporter and sigma receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to induce dissociative and hallucinogenic effects in humans, including altered perception, distorted thinking, and changes in mood and behavior. MXE has also been shown to have analgesic and anesthetic effects in animal studies, which may make it useful for pain management in humans. MXE has a relatively long duration of action, with effects lasting up to 6-8 hours.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for lab experiments, including its ability to induce dissociative and hallucinogenic effects in humans, which may be useful for studying the effects of dissociative drugs on the brain. MXE also has a relatively long duration of action, which allows for longer experimental periods. However, MXE has several limitations, including its potential for abuse and its lack of specificity for the NMDA receptor, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
Future research on MXE should focus on its potential therapeutic applications, such as its use as an anesthetic or pain management drug. Further studies are also needed to elucidate the mechanism of action of MXE and its effects on the brain. Additionally, research on the potential long-term effects of MXE use is needed to better understand the risks associated with this drug.
Synthesemethoden
MXE is synthesized by reacting 3-methoxyphenylacetone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and crystallized to obtain pure MXE. The synthesis of MXE is a complex process that requires expertise in organic chemistry and access to specialized equipment and chemicals.
Wissenschaftliche Forschungsanwendungen
MXE has been used in scientific research to study the mechanism of action of dissociative drugs and their effects on the brain. MXE acts as an NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of synaptic plasticity and learning and memory processes.
Eigenschaften
IUPAC Name |
(2S)-2-(4-methoxycyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h8-10H,3-7,11H2,1-2H3/t8-,9?,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPGZTZHXMFEEI-XNWIYYODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC(CC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

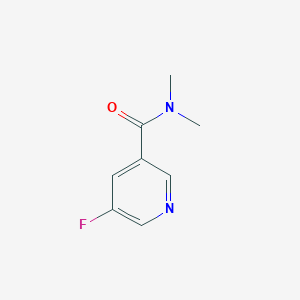
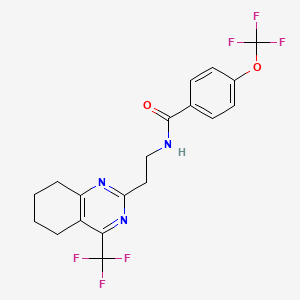
![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2412116.png)
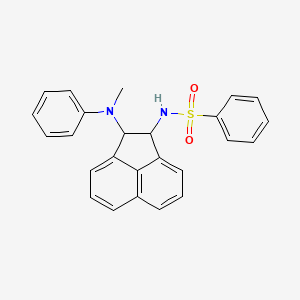
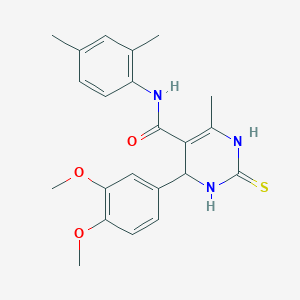
![9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2412122.png)


![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)
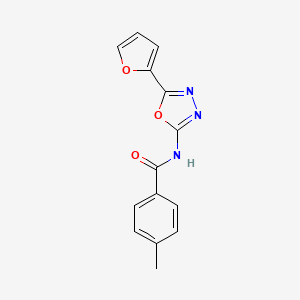
![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)
![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)
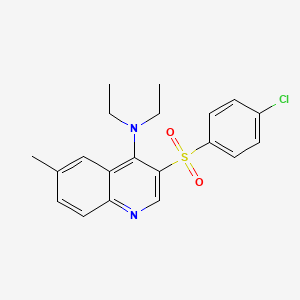
![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)